n-Boc-n-methyl-4-chloroanthranilic acid
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Overview
Description
n-Boc-n-methyl-4-chloroanthranilic acid: is a chemical compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a chlorine atom attached to the anthranilic acid core .
Scientific Research Applications
Chemistry:
n-Boc-n-methyl-4-chloroanthranilic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology:
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein modifications. It is often employed in the development of proteomics research tools .
Medicine:
Its structural features make it a valuable scaffold for drug discovery .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties enable its use in various industrial processes .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of n-Boc-n-methyl-4-chloroanthranilic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-chloroanthranilic acid is protected using a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Boc-n-methyl-4-chloroanthranilic acid can undergo oxidation reactions, typically involving the carboxylic acid group.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Corresponding carboxylic acid derivatives
Reduction: Corresponding amine derivatives
Substitution: Various substituted anthranilic acid derivatives
Mechanism of Action
The mechanism of action of n-Boc-n-methyl-4-chloroanthranilic acid is primarily related to its chemical reactivity. The compound can interact with various molecular targets through its functional groups, including the Boc-protected amino group, the methyl group, and the chlorine atom . These interactions can lead to the formation of covalent bonds with target molecules, resulting in the modulation of their activity .
Comparison with Similar Compounds
n-Boc-4-chloroanthranilic acid: Lacks the methyl group present in n-Boc-n-methyl-4-chloroanthranilic acid.
n-Boc-n-methyl-anthranilic acid: Lacks the chlorine atom present in this compound.
n-Boc-anthranilic acid: Lacks both the methyl group and the chlorine atom present in this compound.
Uniqueness:
This compound is unique due to the presence of both the methyl group and the chlorine atom on the anthranilic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-7-8(14)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTUNTBYAAXKKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427444 |
Source
|
Record name | n-boc-n-methyl-4-chloroanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-06-7 |
Source
|
Record name | 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-boc-n-methyl-4-chloroanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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